Gefitinib - 184475-35-2

Gefitinib

Catalog Number: EVT-287217
CAS Number: 184475-35-2
Molecular Formula: C22H24ClFN4O3
Molecular Weight: 446.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gefitinib, chemically known as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, is a targeted therapy agent primarily investigated for its anti-tumor activity. [] It belongs to the class of drugs known as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). [] Gefitinib functions by selectively blocking the tyrosine kinase activity of EGFR, a protein involved in cellular signaling pathways related to cell growth and survival. [] This inhibitory action makes Gefitinib a subject of intense research for its potential application in various cancer studies. []

Future Directions
  • Overcoming Resistance: Developing strategies to circumvent or delay acquired resistance to Gefitinib remains a top priority. This includes designing next-generation EGFR inhibitors with activity against resistant mutations (e.g., osimertinib for T790M), targeting bypass signaling pathways, and combining Gefitinib with agents that modulate the tumor microenvironment or enhance immune responses. [, , , ]

  • Expanding Clinical Applications: While Gefitinib has shown promise in other EGFR-expressing cancers, its clinical application beyond NSCLC remains limited. [] Further research is needed to explore its potential in treating other solid tumors, such as head and neck cancers, esophageal cancer, and bladder cancer, either as a monotherapy or in combination regimens. [, , ]

  • Biomarker Discovery and Validation: Identifying novel predictive and prognostic biomarkers beyond EGFR mutations is crucial for optimizing Gefitinib therapy. [, , ] This includes investigating the role of gene expression profiles, microRNA signatures, and tumor microenvironment characteristics in predicting response and resistance to Gefitinib. []

  • Optimizing Treatment Strategies: Refining treatment schedules and dosing regimens, particularly in combination therapies, is essential for maximizing efficacy and minimizing toxicity. [, ] This involves exploring strategies such as intermittent dosing or sequential administration to enhance anti-tumor effects and reduce side effects. [, ]

  • Understanding Long-Term Effects: Long-term follow-up studies are crucial for evaluating the durability of responses to Gefitinib and understanding the potential for late toxicities. [] This information is essential for providing optimal long-term care and improving the quality of life for cancer survivors treated with Gefitinib. []

Classification and Source

Gefitinib is classified as an anilinoquinazoline compound. Its chemical name is 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline. Gefitinib functions as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in the proliferation of cancer cells. The compound was developed by AstraZeneca and received approval from the Food and Drug Administration for clinical use in treating advanced NSCLC.

Synthesis Analysis

Another efficient synthesis route involves starting from 2,4-dichloro-6,7-dimethoxyquinazoline, which undergoes a four-step process yielding gefitinib with high purity. The reaction conditions are practical, with temperatures ranging from 0 to 55 °C, avoiding the use of hazardous reagents .

In addition to these methods, a patent outlines a process involving selective demethylation of 6,7-dimethoxyquinazoline-4-one using methanesulfonic acid and L-methionine to produce the hydroxyl derivative followed by acetylation and chlorination .

Molecular Structure Analysis

Gefitinib's molecular structure is characterized by its quinazoline core, which is substituted at various positions. The presence of a chlorine atom at the para position relative to the aniline nitrogen and a fluorine atom at the ortho position contributes to its biological activity. The morpholinopropoxy group enhances solubility and bioavailability.

The molecular formula of gefitinib is C22H24ClFN4O3, with a molecular weight of approximately 446.9 g/mol. The compound exhibits specific spectral properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Reactions Analysis

Gefitinib can undergo various chemical reactions typical for organic compounds. These include:

  • Nucleophilic aromatic substitution, where the aniline moiety can react with electrophiles.
  • Hydrolysis, particularly under acidic or basic conditions affecting the morpholino group.
  • Oxidation and reduction reactions, which may modify functional groups in the molecule.

These reactions are crucial for understanding gefitinib's stability and reactivity in biological systems.

Mechanism of Action

Gefitinib acts primarily by binding reversibly to the ATP-binding site of the EGFR tyrosine kinase domain. This binding inhibits autophosphorylation and subsequent signal transduction pathways that lead to cell proliferation and survival. Specifically, gefitinib prevents the phosphorylation of tyrosine residues on EGFR, disrupting downstream signaling pathways such as the MAPK/ERK pathway and PI3K/AKT pathway, which are vital for cancer cell growth .

Physical and Chemical Properties Analysis

Gefitinib exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: Gefitinib is stable under acidic conditions but may degrade in alkaline environments.
  • Melting Point: The melting point ranges around 145 °C.
  • pH Sensitivity: Its solubility can vary significantly with pH changes.

These properties influence its formulation and delivery as a therapeutic agent.

Applications

Gefitinib's primary application is in oncology, specifically for treating patients with NSCLC harboring specific mutations in the EGFR gene. It has shown efficacy in improving progression-free survival rates in these patients compared to standard chemotherapy regimens.

Moreover, recent studies have explored innovative delivery systems for gefitinib using nanocarriers composed of natural polymers like chitosan and alginate. These systems aim to enhance drug solubility and bioavailability while minimizing side effects .

Structural Basis of ATP-Binding Site Targeting in Wild-Type and Mutant EGFR

Gefitinib (Iressa®) is a first-generation EGFR tyrosine kinase inhibitor (TKI) that functions as a competitive ATP antagonist. Its quinazoline core binds the adenine pocket of EGFR's tyrosine kinase domain (residues 696-1022), forming critical hydrogen bonds with Met793 in the hinge region. The molecule's morpholino and halogenated phenyl groups extend into adjacent hydrophobic regions, exploiting a unique hydrophobic pocket formed by Leu718, Gly796, and Leu844 in wild-type EGFR. This binding stabilizes the kinase in an inactive conformation, preventing autophosphorylation [1] [2] [7].

Structural analyses reveal gefitinib exhibits differential binding affinity dependent on EGFR conformational states. In wild-type EGFR, the activation loop (A-loop; residues 831-852) maintains a dynamic equilibrium between active and inactive states. Gefitinib preferentially binds the inactive conformation, where the P-loop (residues 712-725) adopts a closed position, creating steric constraints for inhibitor access. Molecular dynamics simulations demonstrate gefitinib's binding energy is approximately -9.2 kcal/mol in wild-type EGFR versus -12.8 kcal/mol in L858R mutants due to enhanced pocket accessibility [3] [7].

Table 1: Structural Parameters of Gefitinib-EGFR Binding

EGFR ConformationBinding Affinity (Kd nM)Key InteractionsHydrophobic Contacts
Wild-Type (Inactive)33.2 ± 2.7Met793 H-bond, Leu718 van der WaalsLeu718, Val702, Ala743
L858R Mutant2.1 ± 0.3Enhanced Met793 H-bond, Salt bridge stabilizationLeu718, Gly796 expanded
T790M Mutant421.5 ± 18.6Met790 steric clash, Disrupted hinge bindingMet790 occlusion

Mutation-Specific Binding Dynamics

L858R Mutation

The L858R substitution (exon 21) replaces hydrophobic leucine with positively charged arginine, destabilizing the autoinhibitory A-loop conformation. This enlarges the ATP-binding cleft by ~40% and creates a salt bridge network with surrounding residues, increasing gefitinib's binding affinity >20-fold compared to wild-type EGFR. Structural analyses show gefitinib shifts 1.8 Å closer to the hinge region in L858R mutants, enhancing hydrophobic interactions with Gly796 and reducing ATP competitiveness [3] [7].

Exon 19 Deletions

E746-A750del (ΔELREA) represents the most common exon 19 deletion variant (73% of cases). This deletion shortens the β3-αC loop (residues 745-750), forcing αC-helix displacement and widening the ATP-binding cleft. Gefitinib exhibits 3.5-fold stronger binding to exon 19 deletion mutants versus wild-type EGFR due to improved hydrophobic complementarity with the truncated loop. Unlike L858R, these deletions maintain wild-type-like Km for ATP, explaining their comparable clinical sensitivity to gefitinib [1] [10].

Uncommon Mutations

  • G719X (exon 18): Gly719 resides in the nucleotide-binding loop. Substitutions (G719S/C/A) distort P-loop flexibility, reducing gefitinib binding by ~50% compared to L858R. Molecular dynamics reveal altered hydrogen bonding with Asp837 in the DFG motif [4] [10].
  • S768I (exon 20): This hydrophobic substitution near the gatekeeper residue induces allosteric rearrangement of the glycine-rich loop, impairing gefitinib's morpholino group accommodation. Clinical response rates are <35% with monotherapy [4].
  • L861Q (exon 21): Polar glutamine substitution destabilizes the A-loop's hydrophobic core, reducing gefitinib affinity by ~70% versus L858R. Combination strategies are often required [4] [10].

Table 2: Gefitinib Sensitivity Across EGFR Mutation Subtypes

Mutation TypeFrequency (%)ORR to Gefitinib (%)Predicted Binding Energy (ΔΔG kcal/mol)Mechanistic Basis
L858R (exon 21)38-4071-84-3.6Salt bridge stabilization, A-loop destabilization
Ex19 Deletions44-5176-83-3.2β3-αC loop shortening, αC-helix displacement
G719X (exon 18)1-330-53-1.1P-loop distortion, altered DFG interaction
S768I (exon 20)1-220-35-0.8Glycine-rich loop rearrangement
L861Q (exon 21)1-325-42-1.0A-loop hydrophobic core disruption

Downstream Signaling Pathway Modulation

PI3K-AKT Pathway Suppression

Gefitinib inhibits EGFR-mediated PI3K membrane recruitment by blocking Y1068 phosphorylation, the primary docking site for PI3K's p85 subunit. In L858R mutant NSCLC cells, gefitinib (0.1 μM) reduces p-AKT(Ser473) levels by >90% within 6 hours. This dephosphorylation induces pro-apoptotic BAD activation and suppresses mTORC1 activity, explaining tumor regression in sensitive models [1] [4].

RAS/RAF/MEK/ERK Cascade Interruption

EGFR dimerization activates RAS via Grb2-SOS adaptor complexes. Gefitinib prevents autophosphorylation of Y1092, a critical Grb2-binding residue, reducing GTP-RAS occupancy by 75% in exon 19 deletion mutants. Subsequent decreases in p-ERK levels correlate with G1/S cell cycle arrest through cyclin D1 downregulation and p27Kip1 overexpression. Notably, KRAS mutations bypass this inhibition, causing primary resistance [1] [4] [10].

JAK-STAT Pathway Modulation

Persistent STAT3 activation mediates resistance in ~20% of gefitinib-treated tumors. Sensitive models show gefitinib blocks IL-6R transactivation by EGFR, reducing STAT3 nuclear translocation by 60%. However, in T790M-resistant cells, STAT3 reactivation occurs via JAK2 despite continuous EGFR inhibition, suggesting pathway redundancy [4].

Table 3: Pharmacodynamic Effects of Gefitinib on Downstream Effectors (IC50 Values in Sensitive Mutant Models)

Signaling NodeBiomarkerReduction at 24h (%)Functional Consequence
PI3K-AKT-mTORp-AKT (Ser473)92 ± 3BAD activation, mTORC1 inhibition
RAS-RAF-MEK-ERKp-ERK1/2 (Thr202/Tyr204)85 ± 5Cyclin D1 downregulation, p27 induction
JAK-STATp-STAT3 (Tyr705)68 ± 7Reduced Bcl-xL expression
PLCγ-PKCp-PLCγ (Tyr783)79 ± 4Calcium flux inhibition

Differential Inhibition Efficacy in Hyperactive vs. Wild-Type EGFR

Enhanced Inhibition in Mutant EGFR

Gefitinib exhibits >100-fold selectivity for L858R and exon 19 deletion mutants over wild-type EGFR. Kinetic analyses reveal this stems from:

  • Reduced Km(ATP): Mutant kinases have 3-fold lower Km(ATP) (15.2 μM vs. 52.7 μM in WT), paradoxically increasing gefitinib's competitiveness
  • Altered Kinase Dynamics: Mutations accelerate the rate-limiting step of catalysis (kcat increase 50-fold in L858R), creating conformational dependence on gefitinib stabilization
  • Energetic Favorability: Computational free energy calculations (MM-GBSA) show gefitinib binding is -12.8 kcal/mol in L858R vs. -9.2 kcal/mol in WT, explaining differential inhibition [1] [7] [9].

Wild-Type EGFR Sparing Effects

At clinically achievable concentrations (0.5-1 μM), gefitinib inhibits wild-type EGFR by only 20-40%, minimizing toxicity to normal tissues. This selectivity arises from:

  • Lower Residence Time: Gefitinib dissociates 8-fold faster from WT EGFR (t1/2 = 45 min) than L858R (t1/2 = 360 min)
  • Dependence on Activation State: Wild-type EGFR predominantly exists in autoinhibited states inaccessible to gefitinib, while oncogenic mutants shift equilibrium toward inhibitor-sensitive conformations
  • Allosteric Constraints: The juxtamembrane domain (residues 645-682) stabilizes WT EGFR in a closed conformation, sterically hindering gefitinib access [1] [3] [9].

Combinatorial Approaches to Overcome Resistance

Recent phase III data (FL-ALTER trial) demonstrate anlotinib co-administration (VEGFR/FGFR/PDGFR inhibitor) enhances gefitinib efficacy in treatment-naïve EGFR-mutant NSCLC:

  • Median PFS: 14.8 months vs. 11.2 months with gefitinib alone (HR=0.64, p=0.003)
  • Effects magnified in brain metastases (PFS HR=0.47) due to improved blood-brain barrier penetration
  • Mechanistically, anlotinib counters VEGF-driven bypass signaling and normalizes tumor vasculature, improving gefitinib delivery [8] [9].

Table 4: Gefitinib Selectivity Parameters Across EGFR Variants

ParameterWild-Type EGFRL858R MutantEx19 DeletionT790M Mutant
IC50 (nM)330 ± 252.1 ± 0.33.5 ± 0.412,500 ± 480
Km(ATP) (μM)52.7 ± 3.115.2 ± 1.218.6 ± 1.58.3 ± 0.9
kcat (s-1)0.03 ± 0.0051.52 ± 0.081.27 ± 0.060.91 ± 0.04
Gefitinib koff (min-1)0.01540.00190.00230.038
Residence time (min)4536030018

Concluding Remarks

Gefitinib's mutation-selective efficacy stems from precise structural accommodation of oncogenic EGFR variants, particularly L858R and exon 19 deletions. Its differential inhibition of hyperactive mutants versus wild-type EGFR provides a therapeutic window exploitable in NSCLC management. Emerging combinatorial approaches targeting bypass pathways and novel allosteric sites offer promising strategies against resistance. Future inhibitor development should prioritize compounds capable of maintaining efficacy against tertiary mutations like C797S while preserving wild-type EGFR sparing.

Chemical Compounds Mentioned: Gefitinib, Osimertinib, Afatinib, Erlotinib, Anlotinib, TQB3804, EAI045, AEE788, AMP-PNP

Properties

CAS Number

184475-35-2

Product Name

Gefitinib

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine

Molecular Formula

C22H24ClFN4O3

Molecular Weight

446.9 g/mol

InChI

InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)

InChI Key

XGALLCVXEZPNRQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4

Solubility

Sparingly soluble (2.70e-02 g/L

Synonyms

gefitinib
Iressa
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-(4-morpholinyl)propoxy)-4-quinazolinamide
ZD 1839
ZD1839

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4

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